molecular formula C24H32N2O4S B10979706 2-{[(3,4-Dimethoxyphenyl)acetyl]amino}-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-{[(3,4-Dimethoxyphenyl)acetyl]amino}-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B10979706
M. Wt: 444.6 g/mol
InChI Key: FCSLLVOCVHWLOF-UHFFFAOYSA-N
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Description

2-{[(3,4-Dimethoxyphenyl)acetyl]amino}-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiophene core, which is known for its biological activity and is often found in pharmaceuticals and agrochemicals. The presence of the dimethoxyphenyl and acylamino groups suggests potential interactions with biological targets, making it a compound of interest for medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3,4-Dimethoxyphenyl)acetyl]amino}-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives and appropriate electrophiles.

    Introduction of the Dimethoxyphenyl Group: This step often involves Friedel-Crafts acylation using 3,4-dimethoxybenzoyl chloride.

    Acylation and Amination: The acylation of the benzothiophene core followed by amination introduces the acylamino group.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using batch processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced amines.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for a variety of chemical transformations, making it a versatile intermediate.

Biology

The compound’s structure suggests potential biological activity, particularly as an inhibitor of enzymes or receptors. It could be used in the development of new drugs targeting specific biological pathways.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its structural features are reminiscent of known pharmacophores, suggesting it could be a lead compound for drug development.

Industry

In the industrial sector, this compound could be used in the synthesis of agrochemicals or as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-{[(3,4-Dimethoxyphenyl)acetyl]amino}-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide likely involves interactions with specific molecular targets such as enzymes or receptors. The dimethoxyphenyl group can engage in π-π interactions, while the acylamino group can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-{[(3,4-Dimethoxyphenyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide: Lacks the 2-methylbutan-2-yl group.

    2-{[(3,4-Dimethoxyphenyl)acetyl]amino}-6-(2-methylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide: Has a different alkyl group.

Uniqueness

The presence of the 2-methylbutan-2-yl group in 2-{[(3,4-Dimethoxyphenyl)acetyl]amino}-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide distinguishes it from similar compounds. This group can influence the compound’s lipophilicity and steric interactions, potentially enhancing its biological activity and selectivity.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features

Properties

Molecular Formula

C24H32N2O4S

Molecular Weight

444.6 g/mol

IUPAC Name

2-[[2-(3,4-dimethoxyphenyl)acetyl]amino]-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C24H32N2O4S/c1-6-24(2,3)15-8-9-16-19(13-15)31-23(21(16)22(25)28)26-20(27)12-14-7-10-17(29-4)18(11-14)30-5/h7,10-11,15H,6,8-9,12-13H2,1-5H3,(H2,25,28)(H,26,27)

InChI Key

FCSLLVOCVHWLOF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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